(2R)-Eriodictyol
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Overview
Description
(2R)-Eriodictyol is a flavonoid, a type of polyphenolic compound, found in various plants, particularly in the genus Eriodictyon. It is known for its antioxidant properties and potential health benefits. The compound has a molecular formula of C15H12O6 and is characterized by its chiral center, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Eriodictyol typically involves the use of starting materials such as naringenin. One common synthetic route includes the reduction of naringenin using sodium borohydride in methanol, followed by purification through column chromatography. The reaction conditions often require a controlled temperature and pH to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-Eriodictyol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eriodictyol-7-O-glucoside.
Reduction: The compound can be reduced to dihydroflavonols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoids and polyphenolic compounds.
Biology: The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that (2R)-Eriodictyol possesses anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for therapeutic applications.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (2R)-Eriodictyol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Neuroprotection: It protects neurons from oxidative damage and apoptosis by modulating pathways like the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Naringenin: A flavonoid with similar antioxidant properties but differs in its hydroxylation pattern.
Hesperetin: Another flavonoid with comparable anti-inflammatory effects but distinct in its glycosylation.
Quercetin: Known for its strong antioxidant activity, quercetin has a different structure and broader range of biological activities.
Uniqueness
(2R)-Eriodictyol stands out due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m1/s1 |
InChI Key |
SBHXYTNGIZCORC-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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